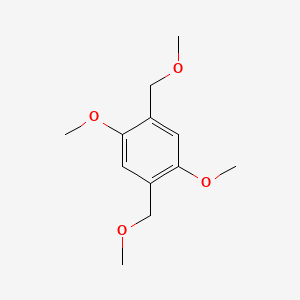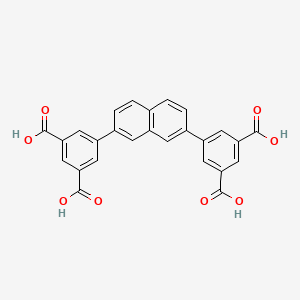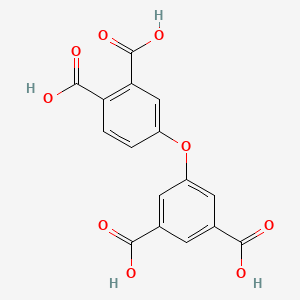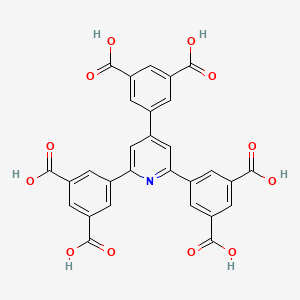![molecular formula C24H36N2 B8244145 3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)
3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine
Vue d'ensemble
Description
3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine is a useful research compound. Its molecular formula is C24H36N2 and its molecular weight is 352.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Syntheses and Properties of Polyimides
3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine has been investigated in the synthesis and characterization of various polyimides. These polyimides are known for their impressive solubility, mechanical strength, and thermal stability. For instance, Hsiao et al. (1995) synthesized a series of polyimides using biphenyl unit-containing diamines, which included a compound structurally similar to this compound. The polyimides exhibited excellent solubility, good mechanical properties, and high thermal stability. The study demonstrated the significant influence of the structure of aromatic diamines on the properties of polyimides (Hsiao, Yang, & Lin, 1995).
Electrochemical Properties
The compound and its structural variants have been studied for their electrochemical properties. Low et al. (2004) investigated the molecular structures and electrochemical response of tetra(aryl)benzidenes, which included compounds similar to this compound. The compounds underwent reversible oxidations, and the study provided insights into the electronic coupling and the stability of the radical cations formed (Low, Paterson, Goeta, Yufit, Howard, Cherryman, Tackley, & Brown, 2004).
Organosoluble and Optically Transparent Properties
Yang et al. (2002) developed novel organosoluble and optically transparent fluorine-containing polyimides based on a diamine structurally similar to this compound. The resulting polyimides showcased exceptional film-forming ability, high thermal stability, and impressive mechanical properties, alongside low moisture absorption and dielectric constants (Yang, Hsiao, & Chen, 2002).
High-Performance Polymers
Another study by Guan et al. (2015) synthesized isomeric pyridine-containing aromatic diamine monomers, including one structurally akin to this compound. The resulting high-performance polymers exhibited excellent solubility, thermal and mechanical properties, and optical transparency. The study highlighted the influence of the structure-property relationship on the performance of these polymers (Guan, Wang, Wang, Dang, Chen, Zhou, & Zhao, 2015).
Propriétés
IUPAC Name |
4-[4-amino-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16H,25-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFMFJRIUAILRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC(=C(C(=C2)C(C)C)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-(((Tert-butoxycarbonyl)amino)methyl)-3,3''-dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244066.png)
![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)



![2,9-Diaminoanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B8244100.png)
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![4,7-Dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B8244103.png)




![5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8244139.png)
